molecular formula C16H14F3NO2 B5525596 2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5525596
M. Wt: 309.28 g/mol
InChI Key: MLVUWKFXWGBUDQ-UHFFFAOYSA-N
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Description

The compound "2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide" pertains to a class of organic molecules that feature both the phenoxy and acetamide functional groups. These molecules are of interest in various fields of chemistry and materials science due to their unique physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions starting from basic aromatic compounds. For example, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides involves using 3-fluoro-4-cyanophenol as the primary compound. This process is characterized by reactions that establish the phenoxy and acetamide linkages through strategic functional group transformations (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using techniques such as IR, 1H NMR, and elemental analysis. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups (Z. Zhong-cheng & Shu Wan-yin, 2002).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include acetylation, esterification, and ester interchange steps. These reactions are facilitated by various reagents and conditions, leading to high yields of the target molecules. The reaction mechanisms are influenced by the specific functional groups present on the starting materials and the intermediates formed during the synthesis process (Z. Zhong-cheng & Shu Wan-yin, 2002).

Scientific Research Applications

Photoreactions and Solvent Effects

Research has demonstrated the impact of solvents on the photoreactions of related compounds. For instance, flutamide, a compound with a similar structure, undergoes different photoreactions in acetonitrile and 2-propanol, highlighting the influence of solvents on the stability and reactivity of such compounds under UV light. This study suggests potential applications in understanding and optimizing photochemical processes for related compounds (Watanabe, Fukuyoshi, & Oda, 2015).

Crystal Structure and Optical Properties

The crystal structure and optical properties of orcinolic derivatives, which are structurally related to the query compound, have been analyzed. Such studies are essential for developing new materials with specific optical characteristics, which can be used in sensors, indicators, and other applications requiring precise optical responses to chemical or physical changes (Wannalerse et al., 2022).

Chemoselective Acetylation

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, illustrates the compound's role in synthesizing intermediates for natural antimalarial drugs. This research highlights the compound's utility in the selective synthesis of pharmaceutical intermediates, showcasing its importance in drug development and synthesis (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The development of new chemical entities, such as 2-(substituted phenoxy) acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents, signifies the compound's relevance in medicinal chemistry. Such research is crucial for discovering new therapeutic agents with improved efficacy and reduced side effects (Rani, Pal, Hegde, & Hashim, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many agrochemicals and pharmaceuticals work by interacting with specific biological targets. The trifluoromethyl group is often important in these interactions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the importance of trifluoromethyl groups in pharmaceutical and agrochemical research, it’s possible that this compound could have interesting applications in these areas .

properties

IUPAC Name

2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-11-5-2-3-8-14(11)22-10-15(21)20-13-7-4-6-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVUWKFXWGBUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide

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